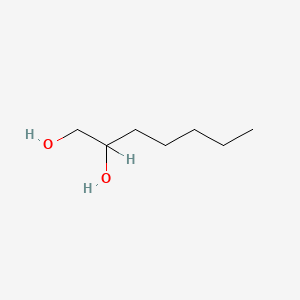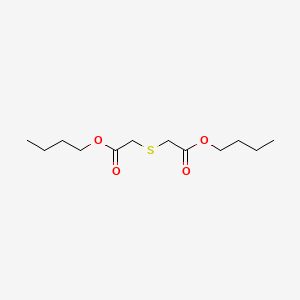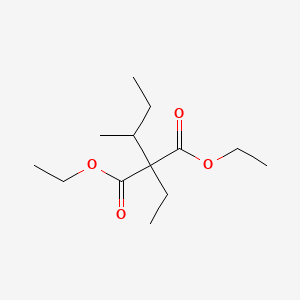
2,4-ジクロロ-6-フルオロピリミジン
概要
説明
2,4-Dichloro-6-fluoropyrimidine is a halogenated heterocyclic compound . It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-fluoropyrimidine involves slowly adding 5-fluorouracil, trichloroethylene, and triphosgene into a tertiary amine catalyst at room temperature . The reaction process is performed under normal pressure, and is simple and convenient in operation .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-fluoropyrimidine is C4HCl2FN2 . The molecular weight is 166.97 . The InChI code is 1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H .Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluoropyrimidine has a density of 1.605 g/cm3 . It has a boiling point of 212.2ºC at 760 mmHg . The flash point is 82.1ºC .科学的研究の応用
新規ピリミジン誘導体の合成
2,4-ジクロロ-6-フルオロピリミジンは、有機リチウム試薬を用いた新規ピリミジン誘導体の位置選択的合成に使用されます . N-メチルピペラジンを用いたピリミジンの求核攻撃は、高度な位置選択性を示し、C-4置換体の形成が優先されます .
4,6-二置換ピリミジンの合成
4,6-二置換ピリミジンの合成には関心が寄せられています . 2位と4位にハロゲンを持つピリミジンは、ピリミジン環に様々なアリール基、アルキル基、またはヘテロアリール基を導入するための優れた出発物質となります .
2-および4-置換5-フルオロピリミジンの合成
2,4-ジクロロ-6-フルオロピリミジンは、アルコキシド、フェノール、芳香族アミンおよびヘテロ環式アミンと反応して、2-および4-置換5-フルオロピリミジンを合成します .
キナーゼ阻害剤の合成における前駆体
2,4-ジクロロ-6-フルオロピリミジンは、キナーゼ阻害剤の合成における前駆体として機能します. これらのキナーゼ阻害剤は、がん治療に潜在的な用途があります.
医薬品の中間体
2,4-ジクロロ-6-フルオロピリミジンと類似した4,6-ジクロロ-5-フルオロピリミジンは、医薬品のための有用な中間体です .
疎水性側鎖の合成
2,4-ジクロロ-6-フルオロピリミジンは、有機リチウム試薬を用いた新規疎水性側鎖の導入に使用されます . ピリミジン環の4位における置換基の疎水性が増加すると、セロトニン (5-HT) 受容体部位との結合親和性が向上すると予想されます .
Safety and Hazards
作用機序
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
It is known that halogenated pyrimidines can undergo nucleophilic aromatic substitution reactions, which could potentially lead to changes in their targets .
Biochemical Pathways
It is known that fluoropyrimidines can be involved in the synthesis of various biologically active compounds .
Result of Action
It is known that fluoropyrimidines can be used in the synthesis of potential kinase inhibitors .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of chemical compounds .
生化学分析
Biochemical Properties
2,4-Dichloro-6-fluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where it can be substituted by different nucleophiles to form a variety of derivatives . This compound interacts with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases . The interactions between 2,4-Dichloro-6-fluoropyrimidine and these biomolecules are essential for its function as a precursor in the synthesis of therapeutic agents.
Cellular Effects
2,4-Dichloro-6-fluoropyrimidine has notable effects on various cell types and cellular processes. It influences cell function by interfering with DNA and RNA synthesis, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been observed to induce cytotoxic effects in cancer cells, making it a valuable component in chemotherapy regimens . The impact of 2,4-Dichloro-6-fluoropyrimidine on cellular processes underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-fluoropyrimidine involves its interaction with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This compound can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . By binding to the active site of this enzyme, 2,4-Dichloro-6-fluoropyrimidine effectively blocks the synthesis of thymidine monophosphate, thereby disrupting DNA replication and cell proliferation . These molecular interactions highlight the compound’s role in enzyme inhibition and its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-fluoropyrimidine have been studied over various time periods to understand its stability and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that 2,4-Dichloro-6-fluoropyrimidine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . These temporal effects are critical for optimizing its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-fluoropyrimidine vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . The threshold for these adverse effects is an important consideration in the development of dosage guidelines for clinical use. Understanding the dosage-dependent effects of 2,4-Dichloro-6-fluoropyrimidine is essential for its safe and effective application in animal models and potential human therapies.
Metabolic Pathways
2,4-Dichloro-6-fluoropyrimidine is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This compound can also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . The interactions of 2,4-Dichloro-6-fluoropyrimidine with these metabolic pathways are crucial for its function and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-fluoropyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through nucleoside transporters and distributed to different cellular compartments . Its localization within cells can influence its activity and effectiveness as a therapeutic agent. Understanding the transport and distribution mechanisms of 2,4-Dichloro-6-fluoropyrimidine is important for optimizing its delivery and targeting in clinical applications.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-fluoropyrimidine is influenced by its chemical properties and interactions with cellular components . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is critical for its role in inhibiting DNA synthesis and inducing cytotoxic effects . Understanding the subcellular localization of 2,4-Dichloro-6-fluoropyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
2,4-dichloro-6-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACAHZITGJKJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344487 | |
| Record name | 2,4-Dichloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3833-57-6 | |
| Record name | 2,4-Dichloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















